Cilazaprilat
Overview
Description
Cilazaprilat is the active metabolite of Cilazapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It is a small molecule with a molecular formula of C20 H27 N3 O5 .
Synthesis Analysis
Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, Cilazaprilat . The transformation of Cilazapril to Cilazaprilat occurs through a deesterification reaction .Molecular Structure Analysis
The molecular structure of Cilazaprilat is characterized by a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Chemical Reactions Analysis
Cilazapril degrades in the course of a deesterification reaction forming Cilazaprilat . The kinetic model of Cilazapril degradation in the solid state depends on the presence of moisture in the surrounding environment .Physical And Chemical Properties Analysis
Cilazaprilat is a small molecule with a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Scientific Research Applications
1. Impact on Endothelium-Dependent Responses
Cilazaprilat has been shown to influence endothelium-dependent relaxations and contractions in canine arteries. It potentiates endothelium-dependent relaxations to bradykinin and augments the release of nonprostanoid endothelium-derived relaxing factors. This suggests that cilazaprilat could have antihypertensive and cardioprotective effects through increased production of endothelium-derived relaxing factors (Mombouli, Nephtali, & Vanhoutte, 1991).
2. Pharmacokinetic Properties
Cilazaprilat, the active form of cilazapril, exhibits pharmacokinetic properties conducive to once-daily administration due to its long terminal phase elimination half-life. This makes it potentially suitable for treating conditions like hypertension and congestive heart failure (Deget & Brogden, 1991).
3. Protective Effects Against Free Radical Injury
In myocardial ischemia-reperfusion models, cilazaprilat has demonstrated protective effects by mitigating parameters of lipid peroxidation and protein oxidation. This indicates its potential utility in conditions involving free radical injury in the cardiovascular system (Haklar et al., 1995).
4. Dose-Response Relationship and Enzyme Inhibition
Studies have explored the relationship between the dosage of cilazaprilat and its ability to inhibit the angiotensin-converting enzyme (ACE), providing valuable insights for its therapeutic application in hypertension (Francis et al., 1987).
5. Effects on Sodium-Potassium Transport in Erythrocytes
Cilazaprilat has shown effects on sodium-potassium transport systems in human red blood cells, indicating its potential impact on cellular ion transport processes (Lijnen, 1990).
6. Clinical Pharmacology
In clinical pharmacology studies, cilazaprilat (derived from cilazapril) is characterized as a potent and reversible ACE inhibitor. Its properties include a long terminal half-life and minimal effects on cardiovascular reflexes, which could be advantageous in treating hypertension (Kleinbloesem et al., 1989).
Safety And Hazards
properties
IUPAC Name |
(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAUYSRYXACKSC-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238043 | |
Record name | Cilazaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilazaprilat | |
CAS RN |
90139-06-3 | |
Record name | Cilazaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilazaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilazaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilazaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILAZAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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